molecular formula C14H12FN B14154696 N-[1-(4-Fluorophenyl)ethylidene]benzenamine CAS No. 671-14-7

N-[1-(4-Fluorophenyl)ethylidene]benzenamine

Katalognummer: B14154696
CAS-Nummer: 671-14-7
Molekulargewicht: 213.25 g/mol
InChI-Schlüssel: JWOCAGJLFPSCAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-1-(4-fluorophenyl)ethaneimine is an organic compound that features a phenyl group and a fluorophenyl group attached to an ethaneimine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1-(4-fluorophenyl)ethaneimine can be achieved through several methods. One common approach involves the reaction of 4-fluorophenethylamine with a phenyl-substituted ketone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of N-Phenyl-1-(4-fluorophenyl)ethaneimine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-1-(4-fluorophenyl)ethaneimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or fluorophenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-1-(4-fluorophenyl)ethaneimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Wirkmechanismus

The mechanism by which N-Phenyl-1-(4-fluorophenyl)ethaneimine exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved can vary based on the context of its application, such as its role in medicinal chemistry or materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Phenyl-1-(4-chlorophenyl)ethaneimine
  • N-Phenyl-1-(4-bromophenyl)ethaneimine
  • N-Phenyl-1-(4-methylphenyl)ethaneimine

Uniqueness

N-Phenyl-1-(4-fluorophenyl)ethaneimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

671-14-7

Molekularformel

C14H12FN

Molekulargewicht

213.25 g/mol

IUPAC-Name

1-(4-fluorophenyl)-N-phenylethanimine

InChI

InChI=1S/C14H12FN/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-10H,1H3

InChI-Schlüssel

JWOCAGJLFPSCAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.